

An In-depth Technical Guide to 2-Hydroxy-3-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxy-3-methylbenzonitrile**

Cat. No.: **B1339967**

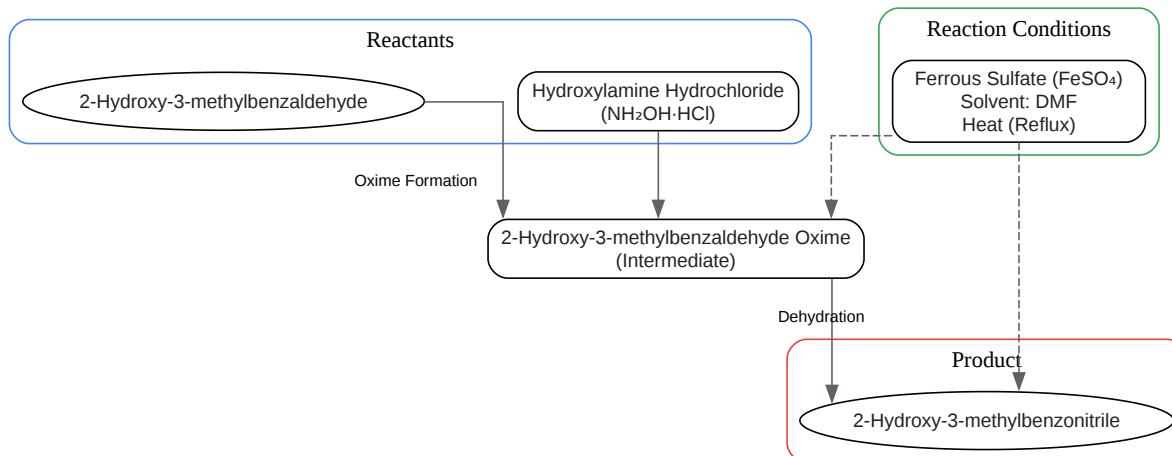
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

2-Hydroxy-3-methylbenzonitrile is a bifunctional aromatic organic compound that is emerging as a significant building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its structure, which incorporates a phenolic hydroxyl group and a nitrile moiety on a methyl-substituted benzene ring, offers a unique combination of reactive sites. This distinct arrangement allows for a wide range of chemical transformations, making it a valuable precursor for the construction of diverse heterocyclic systems and other targeted organic compounds. The nitrile group, a stable and versatile functional group, can be transformed into amines, amides, or carboxylic acids, while the phenolic hydroxyl group provides a handle for etherification, esterification, and cyclization reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties of 2-Hydroxy-3-methylbenzonitrile


A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and material science. The key properties of **2-Hydroxy-3-methylbenzonitrile** are summarized below.

Property	Value	Reference(s)
CAS Number	13589-71-4	[1]
Molecular Formula	C ₈ H ₇ NO	[2]
Molecular Weight	133.15 g/mol	[2]
IUPAC Name	2-Hydroxy-3-methylbenzonitrile	
Appearance	Solid (typically white to off-white)	
Melting Point	Data not readily available	
Boiling Point	Data not readily available	
Solubility	Expected to have low solubility in water, but soluble in common organic solvents like ethanol, acetone, and dichloromethane.	

Synthesis and Mechanistic Insights

The synthesis of **2-hydroxy-3-methylbenzonitrile** can be approached through several routes, with a common and practical method being the dehydration of the corresponding aldoxime derived from 2-hydroxy-3-methylbenzaldehyde. This transformation is efficient and utilizes readily available starting materials.

A prominent synthetic pathway involves a one-pot reaction from the parent aldehyde using hydroxylamine hydrochloride in the presence of a catalyst, such as ferrous sulfate in a suitable solvent like DMF.[\[3\]](#) This method is advantageous as it is often high-yielding and avoids the use of more hazardous reagents.[\[3\]](#)

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of **2-Hydroxy-3-methylbenzonitrile**.

Experimental Protocol: One-Pot Synthesis from 2-Hydroxy-3-methylbenzaldehyde

This protocol is adapted from established procedures for the synthesis of nitriles from aldehydes.^[3]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxy-3-methylbenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and anhydrous ferrous sulfate (catalytic amount) in dimethylformamide (DMF).
- Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.^[3]
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

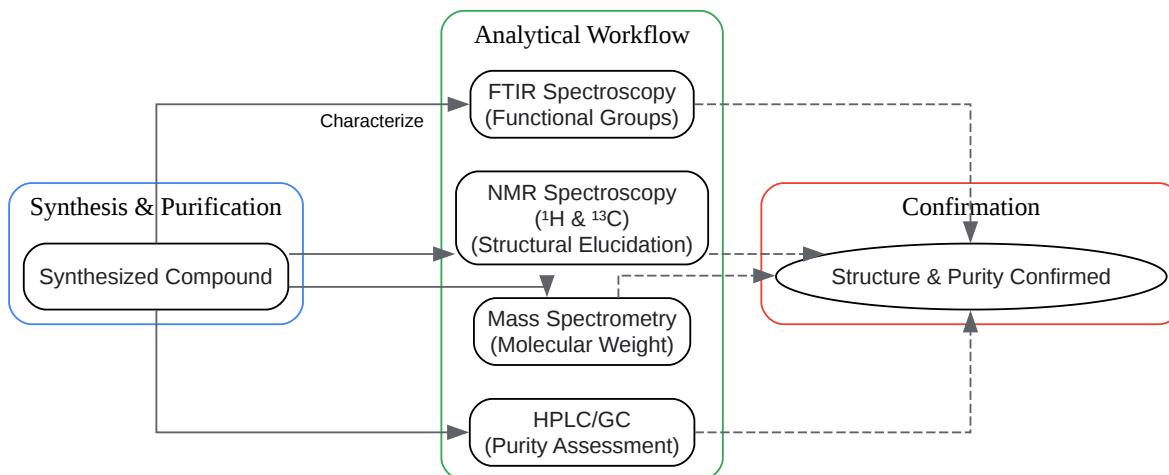
Analytical Characterization: A Spectroscopic Approach

The structural elucidation and purity assessment of **2-Hydroxy-3-methylbenzonitrile** are crucial for its use in further synthetic applications. A combination of spectroscopic techniques provides a comprehensive characterization of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. The IR spectrum of **2-Hydroxy-3-methylbenzonitrile** is expected to show characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and aromatic C-H and C=C bonds.

- -OH Stretch: A broad band in the region of 3200-3600 cm^{-1} is characteristic of the hydroxyl group, which may be involved in intramolecular hydrogen bonding with the nitrile group.[\[4\]](#)
- Aromatic C-H Stretch: Peaks in the range of 3000-3100 cm^{-1} are indicative of the C-H stretching vibrations of the benzene ring.[\[4\]](#)
- Aliphatic C-H Stretch: Absorptions between 2850-2960 cm^{-1} correspond to the C-H stretching of the methyl group.[\[4\]](#)
- -C≡N Stretch: A sharp, medium-to-strong intensity peak in the range of 2220-2260 cm^{-1} is a clear indicator of the nitrile functional group.[\[5\]](#)
- C=C Aromatic Stretch: Bands in the 1450-1600 cm^{-1} region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.[\[6\]](#)


Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons. Based on the structure of the related 2-hydroxy-3-methylbenzaldehyde, the aromatic protons would appear in the downfield region (around 6.9-7.4 ppm), the phenolic proton as a singlet further downfield (potentially >10 ppm), and the methyl protons as a singlet in the upfield region (around 2.2 ppm).[7]
- ¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the nitrile carbon (typically in the 115-125 ppm range), the aromatic carbons (110-160 ppm), and the methyl carbon (around 15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would show the molecular ion peak $[M]^+$ at an m/z corresponding to the molecular weight of 133.15. Common fragmentation patterns for similar aromatic compounds involve the loss of small molecules or radicals, such as HCN, CO, or a methyl radical.[8]

[Click to download full resolution via product page](#)

A logical workflow for the analytical characterization of **2-Hydroxy-3-methylbenzonitrile**.

Applications in Research and Drug Development

The strategic placement of the hydroxyl and nitrile groups makes **2-hydroxy-3-methylbenzonitrile** a valuable intermediate in medicinal chemistry. It serves as a scaffold for the synthesis of various heterocyclic compounds with potential biological activities.

For instance, the related compound 2-hydroxybenzonitrile is a key starting material for the synthesis of benzofuran derivatives.[9][10] These derivatives have shown a wide range of pharmacological activities, including acting as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[9] The structural similarity suggests that **2-hydroxy-3-methylbenzonitrile** could be utilized in analogous synthetic strategies to create novel benzofuran-based therapeutic agents.

Furthermore, substituted benzonitriles are present in a number of approved pharmaceuticals and clinical candidates, highlighting the biocompatibility and favorable properties of the nitrile pharmacophore.[11] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the binding affinity of a molecule to its biological target.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-Hydroxy-3-methylbenzonitrile**. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 2-hydroxybenzonitrile and other substituted nitriles can provide guidance.

- General Hazards: Similar nitriles are often classified as harmful if swallowed, in contact with skin, or if inhaled.[12][13] They can cause skin and serious eye irritation.[14][15]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][14] A NIOSH/MSHA-approved respirator should be used if there is a risk of inhalation.[13]
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[15] Avoid contact with skin, eyes, and clothing.[15]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
- First Aid: In case of contact, immediately flush eyes or skin with plenty of water.[14] If inhaled, move to fresh air.[14] If swallowed, rinse mouth with water and seek immediate medical attention.[12][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 67984-81-0|2,3-Dihydroxybenzonitrile|BLD Pharm [bldpharm.com]
- 2. 2-HYDROXY-3-METHYL BENZONITRILE [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]

- 5. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Receptor Chem - Innovation in Life Science Research [receptorchem.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. biosynth.com [biosynth.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy-3-methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339967#2-hydroxy-3-methylbenzonitrile-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com